N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide is a chemical compound with the molecular formula and a molecular weight of 195.25 g/mol. This compound is classified under amides due to the presence of an amide functional group in its structure. It has garnered interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry, for its potential biological activities and applications.
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide typically involves several key steps:
The molecular structure of N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide features a cyclopentane ring with a hydroxymethyl group, an acetamide group, and a methoxyphenyl substituent.
InChI=1S/C11H15NO2/c1-7(12)9-8-10(13)5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13)
CC(=O)NCC(C1CCCC1O)C2=CC=C(C=C2)OC
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide can participate in various chemical reactions:
From these reactions, various derivatives can be synthesized, expanding the utility of N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide in organic synthesis.
The mechanism of action for N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide is not fully elucidated but is believed to involve interactions with specific biological targets. These interactions may include hydrogen bonding and other non-covalent interactions with biomolecules, suggesting potential pathways for therapeutic effects. Further research is necessary to clarify these mechanisms.
The melting point and boiling point data are not widely reported but can be determined through standard laboratory techniques.
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide has several notable applications:
This compound represents a versatile building block in chemical research and development, highlighting the importance of understanding its synthesis, properties, and potential applications. Further investigations into its biological activity could unlock new therapeutic avenues.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0